3-Chloro-4-phenyl-1H-indol-7-amine
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Overview
Description
3-Chloro-4-phenyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyl-1H-indol-7-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include 3-chlorophenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenyl-1H-indol-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Chloro-4-phenyl-1H-indol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Bromo-4-phenyl-1H-indol-7-amine: A halogenated derivative with similar properties.
4-Phenyl-1H-indole: A simpler indole derivative with fewer substituents.
Uniqueness
3-Chloro-4-phenyl-1H-indol-7-amine is unique due to the presence of both a chlorine atom and a phenyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Chloro-4-phenyl-1H-indol-7-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula : C13H10ClN
Molecular Weight : 229.68 g/mol
IUPAC Name : this compound
Structure : The compound features an indole core with a chlorine atom and a phenyl group attached, which contributes to its biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound was tested against several bacterial strains, including Staphylococcus aureus and Cryptococcus neoformans.
Microorganism | Minimum Inhibitory Concentration (MIC) | Positive Control MIC |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL (ATCC25923) | Streptomycin 12.5 µg/mL |
Staphylococcus aureus (MRSA) | 1 µg/mL (ATCC43300) | Vancomycin 1 µg/mL |
Cryptococcus neoformans | 8 µg/mL (ATCC208821) | Fluconazole 8 µg/mL |
These results suggest that the compound possesses promising antibacterial activity, particularly against resistant strains like MRSA.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro assays were conducted on various cancer cell lines, including MCF-7 breast cancer cells.
Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 0.095 | CA-4 0.0035 |
Hs578T | 0.033 | CA-4 0.0035 |
The compound demonstrated low toxicity in non-cancerous cells while exhibiting potent antiproliferative activity against cancer cells, indicating its potential as a therapeutic agent.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. Studies suggest that the presence of the chlorine atom enhances binding affinity to these targets, potentially increasing the compound's efficacy.
Case Studies
- Inhibition of Tyrosinase Activity : A study focused on the inhibition of tyrosinase, an enzyme involved in melanin production, found that derivatives containing the chloro-substituted phenyl group displayed significant inhibitory activity compared to their unsubstituted counterparts. The presence of the chlorine atom was crucial for enhancing the inhibitory effect.
- Anticancer Efficacy in Animal Models : In vivo studies using murine models have shown that administration of this compound led to reduced tumor growth and improved survival rates compared to control groups receiving no treatment or standard chemotherapy agents.
Properties
CAS No. |
919522-68-2 |
---|---|
Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-chloro-4-phenyl-1H-indol-7-amine |
InChI |
InChI=1S/C14H11ClN2/c15-11-8-17-14-12(16)7-6-10(13(11)14)9-4-2-1-3-5-9/h1-8,17H,16H2 |
InChI Key |
KWMZTGKNGSHMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)N)Cl |
Origin of Product |
United States |
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